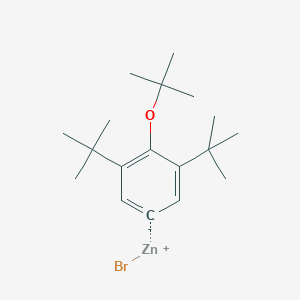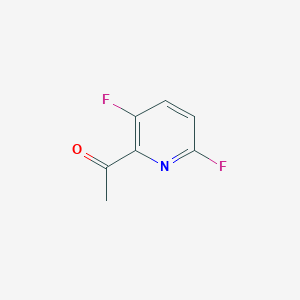
1-(3,6-Difluoropyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Difluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative with the molecular formula C7H5F2NO
Métodos De Preparación
The synthesis of 1-(3,6-Difluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-acetylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-(3,6-Difluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms to form new derivatives
Aplicaciones Científicas De Investigación
1-(3,6-Difluoropyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-(3,6-Difluoropyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparación Con Compuestos Similares
1-(3,6-Difluoropyridin-2-yl)ethanone can be compared with other fluorinated pyridine derivatives such as 1-(3,5-Difluoropyridin-2-yl)ethanone. While both compounds share similar structural features, the position of the fluorine atoms can significantly influence their chemical reactivity and biological activity. For example, 1-(3,5-Difluoropyridin-2-yl)ethanone may exhibit different substitution patterns and binding affinities compared to this compound .
Similar Compounds
- 1-(3,5-Difluoropyridin-2-yl)ethanone
- 1-(4-Fluoropyridin-2-yl)ethanone
- 1-(2,6-Difluoropyridin-3-yl)ethanone
Propiedades
Fórmula molecular |
C7H5F2NO |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
1-(3,6-difluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 |
Clave InChI |
GHCVFBKHWYTSRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=N1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


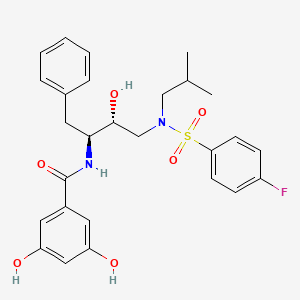
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
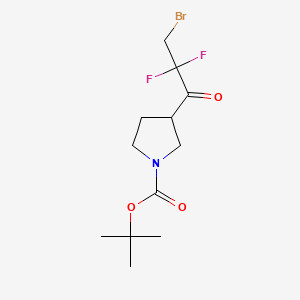
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
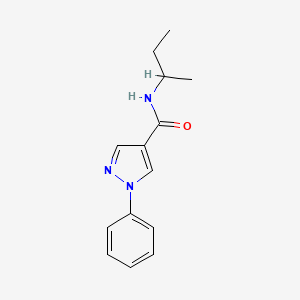
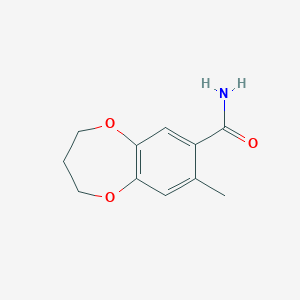
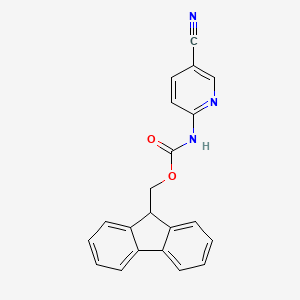
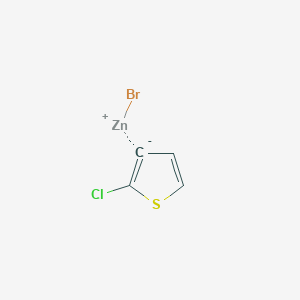
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)
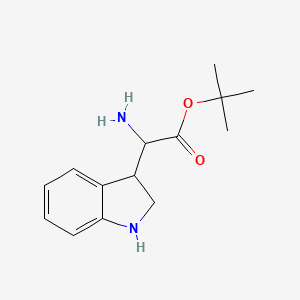

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)

